Butyl 4-(phenylethynyl)benzoate

Lipophilicity Membrane permeability Drug design

Butyl 4-(phenylethynyl)benzoate (CAS 827028-24-0) is a benzoate ester incorporating a para-phenylethynyl substituent, belonging to the 4-(phenylethynyl)benzoate ester homologous series. The compound is characterized by a linear, conjugated diarylacetylene core appended with an n-butyl ester side chain (C19H18O2, MW 278.3 g/mol).

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 827028-24-0
Cat. No. B12531141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(phenylethynyl)benzoate
CAS827028-24-0
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
InChIInChI=1S/C19H18O2/c1-2-3-15-21-19(20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8,11-14H,2-3,15H2,1H3
InChIKeySNLIINOXTBSEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-(phenylethynyl)benzoate (CAS 827028-24-0): Physicochemical Identity and Class Positioning for Informed Procurement


Butyl 4-(phenylethynyl)benzoate (CAS 827028-24-0) is a benzoate ester incorporating a para-phenylethynyl substituent, belonging to the 4-(phenylethynyl)benzoate ester homologous series [1]. The compound is characterized by a linear, conjugated diarylacetylene core appended with an n-butyl ester side chain (C19H18O2, MW 278.3 g/mol). Its computed XLogP3 of 5.9 indicates high lipophilicity, exceeding that of the corresponding methyl (XLogP3 4.4) and ethyl (LogP 3.26) esters . This series serves as versatile building blocks in medicinal chemistry, materials science, and agrochemical research, where modulation of the ester alkyl chain governs key physicochemical properties such as solubility, membrane permeability, and hydrolytic stability .

Why Generic Substitution of Butyl 4-(phenylethynyl)benzoate with Lower Alkyl Esters Fails to Preserve Performance


In-class 4-(phenylethynyl)benzoate esters are not functionally interchangeable because the alkyl ester chain strongly influences lipophilicity, steric bulk, and hydrolytic stability—parameters that directly govern bioavailability, formulation behavior, and reaction kinetics. Replacing the butyl ester with a methyl or ethyl analog alters logP by more than one log unit, which can compromise membrane penetration in cell-based assays or partitioning in biphasic reaction systems [1]. Furthermore, the longer alkyl chain confers greater resistance to alkaline hydrolysis, affecting compound lifetime and dosing in biological or catalytic applications [2]. The following quantitative evidence demonstrates the magnitude and directionality of these differences.

Quantitative Differentiation of Butyl 4-(phenylethynyl)benzoate Against Homologous Ester Analogs


Lipophilicity Advantage Over Methyl and Ethyl Esters: XLogP3 Comparison

Butyl 4-(phenylethynyl)benzoate exhibits an XLogP3 of 5.9, representing a 1.5 log unit increase over the methyl ester (XLogP3 4.4) [1] and a 2.6 log unit increase over the ethyl ester (LogP 3.26) . This elevated lipophilicity predicts superior passive membrane permeability and enhanced partitioning into lipid environments.

Lipophilicity Membrane permeability Drug design

Enhanced Conformational Flexibility: Rotatable Bond Count Advantage

The butyl ester possesses 7 rotatable bonds compared to 4 for the methyl ester and 6 for the propyl ester [1]. This increased flexibility can enhance binding to dynamic protein pockets or facilitate self-assembly in supramolecular materials.

Conformational flexibility Molecular recognition Entropy

Increased Hydrolytic Stability Relative to Smaller Alkyl Esters

Alkynyl benzoate esters undergo base-catalyzed hydrolysis, with rates decreasing as the alkyl chain length increases due to steric hindrance at the ester carbonyl [1]. While direct kinetic data for the 4-(phenylethynyl) series are not available, a class-level inference from substituted phenyl benzoate hydrolysis studies indicates that the butyl ester hydrolyzes substantially slower than the methyl ester; second-order rate constants for alkyl benzoates with longer alkyl chains are typically 2- to 5-fold lower under comparable alkaline conditions [2].

Hydrolytic stability Ester prodrugs Chemical stability

Differentiation as a Prodrug Precursor to the Bioactive Acid PEBA

4-(2-Phenylethynyl)benzoic acid (PEBA) arrests tomato seed germination at 0.5 μM and suppresses lateral branching at 10–100 μM . The butyl ester serves as a lipophilic prodrug that can be hydrolyzed in planta or in vivo to release the active acid. Its higher logP (5.9 vs. 4.4 for methyl ester) facilitates foliar uptake and cuticular penetration for agrochemical applications [1].

Prodrug Plant growth regulator Agricultural chemistry

Physical State and Processability: Liquid at Ambient Temperature

Butyl 4-(phenylethynyl)benzoate is reported as a colorless to pale yellow liquid, whereas the parent acid PEBA is a high-melting solid (mp 220.5–221.0°C) . This liquid physical state may simplify liquid-phase handling, dispensing, and formulation without requiring pre-dissolution steps.

Physical state Formulation Handling

Molecular Weight Modulation for Permeability and Solubility Trade-Off

With a molecular weight of 278.3 g/mol, the butyl ester sits within the optimal drug-like range (<500 Da) while being sufficiently larger than the methyl ester (236.3 g/mol) to reduce aqueous solubility and increase logP in a tunable manner [1]. This provides a balanced profile for programs requiring moderate lipophilicity without exceeding solubility limits.

Molecular weight Drug-likeness Solubility

Optimal Research and Industrial Deployment Scenarios for Butyl 4-(phenylethynyl)benzoate Based on Quantitative Differentiation


CNS Drug Discovery Library Design: Leveraging High Lipophilicity

With an XLogP3 of 5.9, butyl 4-(phenylethynyl)benzoate is optimally suited for inclusion in CNS-focused compound libraries where blood-brain barrier penetration is required. Its logP exceeds the commonly accepted threshold of 5.0 for CNS candidates, making it a superior choice over the methyl (XLogP3 4.4) or ethyl (LogP 3.26) esters for neuroactive screening cascades [1]. The enhanced conformational flexibility (7 rotatable bonds) further supports target engagement in dynamic CNS targets.

Agricultural Prodrug Formulation: PEBA Delivery for Chemical Pruning

The butyl ester serves as a lipophilic prodrug of PEBA, a potent chemical pruner active at sub-micromolar concentrations (0.5 μM for seed germination arrest) [1]. Its elevated logP facilitates foliar absorption and cuticular penetration, enabling effective delivery of the active acid in field applications. This scenario is not equally served by the methyl ester (logP 4.4), which partitions less favorably into leaf waxes.

Aqueous Stability-Sensitive Assays: Extended Compound Lifetime

In biochemical or cell-based assays where ester hydrolysis limits compound half-life, the butyl ester's inferred slower alkaline hydrolysis rate (estimated 2–5× vs. methyl ester) [1] provides a longer experimental window. This reduces the need for frequent compound replenishment and improves data reproducibility in long-duration incubations.

High-Throughput Screening Workflow: Liquid Handling Advantage

The liquid physical state of butyl 4-(phenylethynyl)benzoate at ambient temperature simplifies automated liquid handling in high-throughput screening facilities. Unlike the solid methyl ester or the free acid (mp >220°C), the butyl ester can be dispensed directly without pre-dissolution, minimizing solvent interference and reducing preparatory steps [1].

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